
Catestatin
Overview
Description
Catestatin is a 21-amino acid residue, cationic and hydrophobic peptide derived from the proteolytic cleavage of its precursor, chromogranin A. This peptide is co-stored and co-released with catecholamines from the storage vesicles in adrenal chromaffin cells and adrenergic neurons . This compound exhibits potent catecholamine release-inhibitory activity by acting on the neuronal nicotinic acetylcholine receptor . It also stimulates histamine release from mast cells via heterotrimeric G-proteins in a receptor-independent manner .
Preparation Methods
Catestatin is formed endogenously by the proteolytic cleavage of chromogranin A, a major protein co-stored and co-released with catecholamines . The synthetic preparation of this compound involves solid-phase peptide synthesis, which is a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
Catestatin undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents such as dithiothreitol for reduction reactions . The major products formed from these reactions depend on the specific modifications made to the peptide.
Scientific Research Applications
Introduction to Catestatin
This compound is a multifunctional peptide derived from chromogranin A, playing a significant role in various physiological processes, particularly in the cardiovascular and immune systems. This peptide has garnered attention due to its potential applications in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.
Cardiovascular Regulation
Mechanism of Action:
this compound regulates blood pressure by inhibiting catecholamine secretion from adrenal medullary cells. It binds to nicotinic acetylcholine receptors, blocking sodium ion uptake and calcium influx, which subsequently suppresses catecholamine release .
Clinical Implications:
- Hypertension: Lower plasma levels of this compound are associated with an increased risk of hypertension. Studies suggest that this compound may serve as a biomarker for cardiovascular risk assessment .
- Heart Failure: Research indicates that this compound can improve cardiac function by enhancing mitochondrial structure and function, thereby promoting metabolic flexibility in heart tissues .
Immune Modulation
Role in Inflammation:
this compound has been shown to influence immune responses by modulating macrophage differentiation. It shifts macrophages from a pro-inflammatory to an anti-inflammatory phenotype, which is crucial in managing inflammatory diseases .
Therapeutic Potential:
- Inflammatory Diseases: Given its ability to regulate immune cell infiltration and macrophage activity, this compound is being investigated as a therapeutic target for conditions such as autoimmune diseases and chronic inflammation .
Metabolic Homeostasis
Impact on Metabolism:
this compound plays a role in metabolic regulation by influencing adipose tissue dynamics and cytokine production. It has been shown to reduce adipose tissue mass and inhibit inflammatory responses associated with obesity .
Case Studies:
- In animal models, administration of this compound resulted in reduced body weight and improved metabolic profiles, indicating its potential use in obesity management .
Psychological Stress Response
Link to Stress and Mortality:
Recent studies have explored the relationship between this compound levels and psychological stress responses in patients with heart conditions. Elevated stress levels correlate with increased mortality rates among these patients, suggesting that this compound may serve as a biomarker for stress-related health risks .
Table 1: Summary of this compound's Applications
Application Area | Mechanism | Clinical Implications |
---|---|---|
Cardiovascular Regulation | Inhibition of catecholamine release | Hypertension risk assessment; heart failure management |
Immune Modulation | Modulation of macrophage activity | Potential treatment for inflammatory diseases |
Metabolic Homeostasis | Regulation of adipose tissue | Obesity management; metabolic syndrome treatment |
Psychological Stress | Response modulation | Biomarker for stress-related health risks |
Table 2: Case Studies on this compound
Mechanism of Action
Catestatin exerts its effects by inhibiting the release of catecholamines from chromaffin cells and noradrenergic neurons . It does this by acting on the neuronal nicotinic acetylcholine receptor, which triggers a cascade of events leading to the inhibition of catecholamine release . This compound also stimulates histamine release from mast cells via heterotrimeric G-proteins in a receptor-independent manner . This dual mechanism of action allows this compound to regulate both the sympathetic nervous system and the immune system .
Comparison with Similar Compounds
Catestatin is unique in its ability to inhibit catecholamine release and stimulate histamine release . Similar compounds include:
Substance P: A well-studied peptide that also inhibits catecholamine release but is less potent than this compound.
Neuropeptide Y: Another peptide that regulates catecholamine release but has different mechanisms of action and effects compared to this compound.
This compound’s unique combination of catecholamine release inhibition and histamine release stimulation sets it apart from these other peptides .
Biological Activity
Catestatin (CST), a peptide derived from chromogranin A (CgA), has emerged as a significant player in various biological processes, particularly in the cardiovascular and immune systems. This article delves into the multifaceted biological activities of this compound, supported by recent research findings, case studies, and data tables.
Overview of this compound
This compound is a 21-amino acid peptide that functions primarily as an endogenous inhibitor of catecholamine secretion. It is produced through the proteolytic cleavage of CgA, which is co-stored with catecholamines in adrenal chromaffin cells and adrenergic neurons. The peptide exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), leading to its role in modulating sympathetic nervous system activity and influencing cardiovascular health.
The biological activity of this compound can be summarized through several key mechanisms:
- Inhibition of Catecholamine Release : this compound binds to nAChRs, blocking sodium ion uptake and preventing calcium influx, which inhibits catecholamine release from chromaffin cells. This action is crucial for regulating blood pressure and heart rate .
- Cardiovascular Regulation : this compound has been shown to induce vasodilation and reduce cardiac contractility by stimulating nitric oxide (NO) synthesis in myocardial cells. This results in decreased calcium levels within the cells, promoting relaxation of vascular smooth muscle .
- Anti-inflammatory Effects : this compound modulates inflammatory responses by affecting cytokine production and macrophage activity. It has been implicated in conditions such as rheumatoid arthritis, where elevated CST levels correlate with disease severity .
Cardiovascular Studies
Recent studies have highlighted this compound's role in cardiovascular health:
- Hypertension : A study involving hypertensive patients revealed that plasma levels of this compound were significantly lower compared to normotensive individuals, suggesting a potential protective role against hypertension .
- Heart Failure : this compound levels were found to be altered in patients with heart failure, indicating its potential as a biomarker for cardiovascular diseases .
Immune System Interactions
Research has also explored this compound's influence on immune responses:
- Rheumatoid Arthritis : In patients with rheumatoid arthritis, serum this compound levels positively correlated with disease activity scores (DAS28) and duration of the disease, indicating its involvement in inflammatory pathways .
- COVID-19 : Elevated plasma this compound levels were observed in COVID-19 patients, suggesting its role in immune modulation during viral infections .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activities:
Study | Population | Key Findings |
---|---|---|
O'Connor et al. (2022) | 40 normotensives with family history of hypertension | Lower CST levels in offspring of hypertensive patients (1.32 ± 0.038 vs. 1.5 ± 0.076, p = 0.024) |
Rheumatoid Arthritis Study | 100 RA patients | Positive correlation between CST levels and DAS28 score (r = 0.469, p < 0.001) |
COVID-19 Study | 150 COVID-19 patients | Significant increase in plasma CST levels during infection |
Case Study 1: this compound and Hypertension
A cohort study involving hypertensive patients demonstrated that lower plasma this compound levels might contribute to increased sympathetic activity and hypertension development. The findings suggest that monitoring CST could provide insights into individual susceptibility to hypertension.
Case Study 2: this compound in Rheumatoid Arthritis
In a clinical evaluation of rheumatoid arthritis patients, higher serum CST levels were associated with increased disease activity and inflammation markers. This positions this compound as a potential therapeutic target for managing RA by modulating inflammatory responses.
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYIDADOJWYIM-DIWOTYQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H173N37O26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2425.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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